Deacetylcefotaxime lactone is a chemical compound often found as a process-related impurity in the production of Cefotaxime and Ceftriaxone sodium, both belonging to the β-lactam antibiotic class known as cephalosporins. [, , ] Specifically, it is identified as impurity B during the manufacturing process of Ceftriaxone sodium. [, ] The presence of Deacetylcefotaxime lactone in these antibiotics can impact the accuracy of analytical methods used for quality control and stability testing. [, ] Therefore, it is crucial to identify and quantify this impurity to ensure the safety and efficacy of these essential medicines.
Deacetylcefotaxime lactone is a degradation product of cefotaxime, a broad-spectrum cephalosporin antibiotic. This compound is significant in pharmaceutical analysis and quality control due to its implications in the stability and efficacy of cephalosporin antibiotics. It is classified within the group of β-lactam antibiotics, which are known for their antibacterial properties.
This compound falls under the category of pharmaceutical impurities, specifically as a degradation product of cefotaxime. It is identified by the CAS number 66340-33-8 and has been characterized for its chemical properties and potential effects in drug formulations.
The synthesis of deacetylcefotaxime lactone typically involves the degradation of cefotaxime under controlled conditions. The degradation can occur through hydrolysis or enzymatic processes, which can lead to the formation of various byproducts including deacetylcefotaxime lactone.
The synthesis process often requires specific conditions such as pH control, temperature regulation, and the presence of catalysts or enzymes that facilitate the hydrolysis of the β-lactam ring in cefotaxime. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the reaction progress and quantify the product yield.
Deacetylcefotaxime lactone has a complex molecular structure characterized by a β-lactam ring fused with a thiazole ring. Its chemical formula is . The structure can be represented as follows:
The compound's structural features contribute to its activity profile and stability. The presence of specific functional groups affects its solubility and interaction with biological targets.
Deacetylcefotaxime lactone can participate in various chemical reactions typical for β-lactam antibiotics, including:
Reactions involving deacetylcefotaxime lactone are often studied using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate reaction pathways and identify products.
Deacetylcefotaxime lactone exhibits antibacterial activity primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking process essential for maintaining cell wall integrity.
Research indicates that deacetylcefotaxime lactone retains some degree of microbiological activity, which can be synergistic or additive when combined with other antibiotics . This mechanism is crucial for understanding its role in antibiotic formulations.
Relevant analyses often include assessments of purity through chromatographic techniques and stability under various environmental conditions.
Deacetylcefotaxime lactone serves multiple roles in scientific research:
Deacetylcefotaxime lactone (CAS 66340-33-8) is a secondary metabolite derived from the biotransformation of the third-generation cephalosporin antibiotic cefotaxime. The initial metabolic step involves enzymatic hydrolysis of the acetoxy group (–OCOCH₃) at the C-3 position of cefotaxime, catalyzed primarily by carboxylesterases. This reaction yields desacetylcefotaxime (DACM), the primary bioactive metabolite [2] [8]. DACM subsequently undergoes intramolecular cyclization under physiological conditions to form the stable lactone derivative, deacetylcefotaxime lactone. This cyclization occurs via nucleophilic attack by the C-4 carboxylate group on the β-lactam carbonyl, resulting in a fused [azeto[2,1-b]furo[3,4-d][1,3]thiazine] tricyclic structure [1] [10].
The enzymatic deacetylation exhibits stereospecificity due to the chiral centers in cefotaxime. The (5aR,6R) configuration of deacetylcefotaxime lactone is retained during biotransformation, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) analyses [5] [6]. While DACM retains approximately 1/8th of the antibacterial activity of the parent drug against Gram-negative organisms, deacetylcefotaxime lactone is pharmacologically inactive due to structural rearrangement that prevents penicillin-binding protein (PBP) binding [5] [8].
Table 1: Key Enzymes in Cefotaxime Deacetylation Pathway
Enzyme Class | Tissue Localization | Primary Metabolite | Catalytic Efficiency (Km, μM) |
---|---|---|---|
Carboxylesterase 1 (CES1) | Hepatic endoplasmic reticulum | Desacetylcefotaxime (DACM) | 42.3 ± 5.6 |
Arylacetamide deacetylase (AADAC) | Liver, intestine | Desacetylcefotaxime (DACM) | 68.9 ± 8.1 |
Plasma esterases | Blood (hemolyzed) | Desacetylcefotaxime (DACM) | 91.4 ± 12.7 |
Microbial esterases | Gut microbiota | Desacetylcefotaxime (DACM) | Not quantified |
Hepatic carboxylesterases, particularly CES1 and arylacetamide deacetylase (AADAC), are the primary mediators of cefotaxime deacetylation. CES1 demonstrates higher catalytic efficiency for cefotaxime hydrolysis compared to CES2, consistent with its preference for bulky substrate molecules [3]. Human liver microsomal studies confirm that DACM formation is inhibited by paraoxon (CES inhibitor) and diisopropyl fluorophosphate (serine esterase inhibitor), confirming the enzymatic mechanism [3] [9]. Notably, hemolyzed blood accelerates deacetylation due to erythrocyte esterase activity, with the reaction inhibited by ethylenediaminetetraacetic acid (EDTA) and p-hydroxymercuribenzoate (sulfhydryl enzyme inhibitors) [9].
Gut microbiota contribute significantly to extrahepatic metabolism. Bacterial esterases from Bacteroides spp. and Clostridium spp. efficiently deacetylate cefotaxime in the colon, accounting for 15–22% of total metabolite formation. This microbial biotransformation occurs more slowly than hepatic processing (half-life >120 min vs. 45–60 min in liver) but becomes clinically relevant in patients with hepatic impairment or prolonged antibiotic exposure that alters gut flora [2] [3]. The lactonization step occurs spontaneously in plasma and urine at acidic to neutral pH, with the equilibrium favoring lactone formation above pH 5.5 [1] [6].
Table 2: Metabolic Contributions to Deacetylcefotaxime Lactone Formation
Metabolic Source | Primary Enzyme(s) | Relative Contribution (%) | Inhibitors |
---|---|---|---|
Hepatocytes | CES1, AADAC | 60–75% | Paraoxon, BNPP |
Intestinal mucosa | CES2, AADAC | 10–18% | Diisopropyl fluorophosphate |
Blood (hemolyzed) | Erythrocyte esterases | 5–15% | EDTA, p-hydroxymercuribenzoate |
Gut microbiota | Microbial carboxylesterases | 15–22% | Not characterized |
Following intravenous cefotaxime administration (1–2 g), peak plasma concentrations of deacetylcefotaxime lactone occur at 2–3 hours, contrasting with the parent drug’s rapid distribution phase (t₁/₂α = 0.3 hours). The metabolite exhibits a larger volume of distribution (56 ± 24 L vs. 23–31 L for cefotaxime) due to reduced plasma protein binding and enhanced tissue penetration [4] [7]. Renal clearance studies demonstrate that probenecid co-administration reduces cefotaxime clearance by 28% and DACM clearance by 41%, confirming active tubular secretion for both compounds via organic anion transporters (OATs) [4].
The terminal elimination half-life of deacetylcefotaxime lactone (2.2 ± 0.1 hours) exceeds that of cefotaxime (0.92–1.65 hours) due to slower renal excretion and possible enterohepatic recirculation. Urinary recovery accounts for 29.1 ± 7.0% of the administered dose as DACM and lactone derivatives within 24 hours, compared to 60.6 ± 7.7% as unchanged cefotaxime [7] [8]. In renal impairment, metabolite accumulation occurs disproportionately, with a 3.5-fold increase in AUC observed in severe renal failure (creatinine clearance <30 mL/min) [2] [4].
Table 3: Pharmacokinetic Parameters of Cefotaxime and Deacetylcefotaxime Lactone
Parameter | Cefotaxime | Desacetylcefotaxime (DACM) | Deacetylcefotaxime Lactone |
---|---|---|---|
Cₘₐₓ (mg/L) after 1g IV | 86.1 ± 19.0 | 16.6 ± 10.5 | Not detected (indirect) |
t₁/₂ (hours) | 0.92–1.65 | 0.83 ± 0.23 | 2.2 ± 0.1 |
Vd (L) | 23.3–31.3 | 56 ± 24 | Not determined |
Plasma Clearance (mL/min) | 249–288 | 744 ± 226 | Not determined |
Renal Clearance (mL/min) | 151–177 | 218 ± 54 | Similar to DACM |
Urinary Excretion (% dose) | 60.6 ± 7.7 | 29.1 ± 7.0 | Part of DACM fraction |
Protein Binding (%) | 35–40 | 50–55 | >90 |
Key Pharmacokinetic Relationships:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1